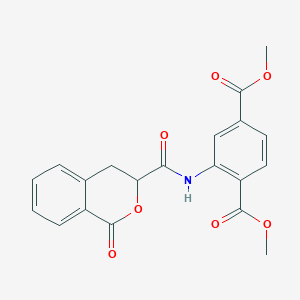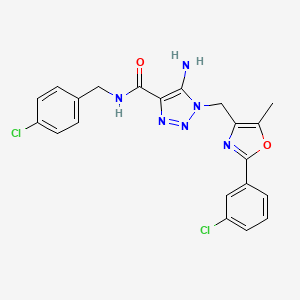
Dimethyl 2-(1-oxoisochroman-3-carboxamido)terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(1-oxoisochroman-3-carboxamido)terephthalate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMT, and it is a derivative of terephthalic acid. DMT has a unique chemical structure that makes it an interesting compound for research purposes. In
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Biodegradation
Dimethyl terephthalate (DMT), a primary ingredient in polyester and industrial plastic manufacturing, poses environmental concerns due to its global use. A study by Cheng et al. (2020) identified an esterase gene, dmtH, in Sphingobium sp. C3, capable of transforming DMT into less toxic mono-methyl terephthalate (MMT). This transformation reduces DMT's toxicity, indicating potential applications in environmental bioremediation.
Material Science and Polymer Research
Dimethyl terephthalate plays a critical role in polymer science. Legras et al. (1986) explored its use in simulating the behavior of poly(ethylene terephthalate) in the presence of organic acid salts, leading to insights into polymer crystallization mechanisms. Additionally, Kricheldorf et al. (2005) studied the polycondensation of DMT for producing telechelic poly(butylene terephthalate)s, demonstrating its versatility in creating different polymer structures.
Electrochemical Applications
DMT's electrochemical properties have been studied by Urano et al. (2004), who conducted electrochemical and spectroscopic measurements to clarify its electrochromic characteristics. This research suggests potential applications in developing electrochromic materials and devices.
Chemistry and Catalysis
In the field of catalysis, Bhattacharjee et al. (2014) studied the chromium terephthalate metal–organic framework, MIL-101, for its applications in gas adsorption/separation, energy storage, and heterogeneous catalysis, demonstrating DMT's role in creating advanced catalytic materials.
Medical and Biological Research
In the medical field, Weitl et al. (1981) synthesized carboxamido-2,3-dihydroxyterephthalate conjugates of spermine and spermidine, which proved effective in sequestering and removing plutonium from mice. This illustrates the potential of DMT derivatives in biomedical applications, particularly in toxicology and drug delivery systems.
Analytical Chemistry
De la Torre & Gómez-Hens (2000) developed a method for determining terephthalic acid in drink samples using luminescence with terbium(III). This research highlights DMT's role in analytical methods for food safety and environmental monitoring.
Eigenschaften
IUPAC Name |
dimethyl 2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7/c1-26-18(23)12-7-8-14(19(24)27-2)15(9-12)21-17(22)16-10-11-5-3-4-6-13(11)20(25)28-16/h3-9,16H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVWBMFCFAEULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2956802.png)
![2-(4-Chlorophenyl)-2-[6-(dimethylamino)-3-pyridazinyl]acetonitrile](/img/structure/B2956803.png)



![5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole](/img/structure/B2956810.png)

![1-(3-Methoxyphenyl)-4-({2-methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]phenyl}sulfonyl)piperazine](/img/structure/B2956815.png)
![2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2956816.png)


![9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956822.png)
![N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2956823.png)